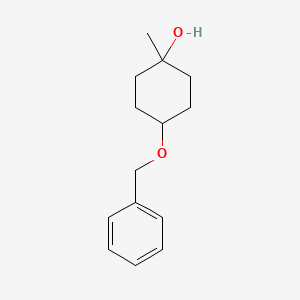

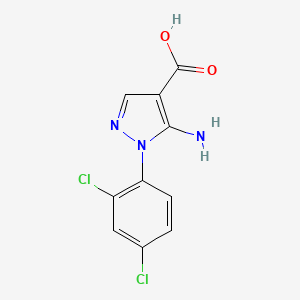

![molecular formula C6H6ClN3O B6289657 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride CAS No. 2624417-02-1](/img/structure/B6289657.png)

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . This compound is part of the pyrrolopyrazine derivatives, which have been isolated from various sources such as plants, microbes, soil, marine life, and more .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C6H5N3O.ClH/c10-6-5-4 (3-9-6)7-1-2-8-5;/h1-2H,3H2, (H,9,10);1H .Physical And Chemical Properties Analysis

The physical form of this compound is a pink solid . It has a molecular weight of 171.59 . The compound should be stored at 0-8 C .Aplicaciones Científicas De Investigación

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride has been studied for its potential as an inhibitor of the enzyme COX-2. COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones involved in inflammation and pain. This compound has been found to be a potent inhibitor of COX-2, and has been studied as a potential anti-inflammatory agent. In addition, this compound has been studied for its potential as a drug target. It has been found to interact with various proteins, and has been studied for its potential to be used in drug design.

Mecanismo De Acción

Target of Action

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride . These factors could include temperature, pH, presence of other molecules, and the specific biological environment within the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride in laboratory experiments include its ability to act as an inhibitor of COX-2, its ability to interact with various proteins, and its potential to be used as a drug target. The major limitation of using this compound in laboratory experiments is its lack of availability. This compound is not commercially available, and must be synthesized in the laboratory.

Direcciones Futuras

The potential future directions for the study of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride include further studies of its mechanism of action, its potential as a drug target, and its potential therapeutic applications. In addition, further studies of its ability to interact with various proteins could lead to new insights into drug design. Finally, further studies of its biochemical and physiological effects could lead to new therapeutic applications.

Métodos De Síntesis

The synthesis of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride involves a series of steps. The first step is the synthesis of the starting material, pyrrolo[3,4-b]pyrazin-5-one (PPP-5-one). This is achieved by the reaction of an aromatic amine with a nitrile in the presence of a base. The second step is the reduction of the PPP-5-one to this compound. This is achieved by the reaction of PPP-5-one with a reducing agent such as sodium borohydride. The final step is the addition of hydrochloric acid to the this compound to form the hydrochloride salt.

Safety and Hazards

Propiedades

IUPAC Name |

6,7-dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.ClH/c10-6-5-4(3-9-6)7-1-2-8-5;/h1-2H,3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWTUGGQIDKIMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CN=C2C(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)